Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate
Overview
Description
Benzofuran derivatives are a significant class of organic compounds with various applications in pharmaceuticals, agrochemicals, and organic materials due to their diverse biological activities and chemical properties. The specific interest in ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate may stem from its potential utility in synthetic chemistry or material science, leveraging the benzofuran core structure's reactivity and the influence of bromine substituents.
Synthesis Analysis
The synthesis of benzofuran derivatives typically involves strategic functionalization of the benzofuran core to introduce various substituents, which can significantly alter the compound's chemical and physical properties. Suzuki et al. (1985) discuss the synthesis of 2,3-dihydrobenzofurans from ethyl 2-acylphenoxyacetates, a process that could be analogous to the synthesis of the compound , indicating the importance of selecting appropriate starting materials and reaction conditions to achieve the desired substitution pattern (Suzuki, 1985).
Molecular Structure Analysis
The molecular structure of benzofuran derivatives, including the presence of dibromo substituents, can significantly impact the compound's reactivity and interaction with other molecules. Research on similar compounds, such as the study by Choi et al. (2009), which explored the crystal structure of a related benzofuran derivative, highlights the importance of molecular geometry, intermolecular interactions, and the impact of substituents on the overall molecular architecture (Choi et al., 2009).
Scientific Research Applications
- Molecular Formula : C13H14Br2O3
- Average mass : 378.056 Da
- Monoisotopic mass : 375.930969 Da
- ChemSpider ID : 9112954
This compound is used for research purposes . It’s available for purchase as a reference standard from various research chemical and analytical standards suppliers .
One potential application of benzofuran derivatives, which includes “Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate”, is in the field of cancer research . Some substituted benzofurans have shown significant cell growth inhibitory effects in different types of cancer cells .
Safety And Hazards
Safety information suggests avoiding dust formation, breathing mist, gas or vapours, and contact with skin and eyes. It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Future Directions
properties
IUPAC Name |
ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Br2O3/c1-2-17-10(16)4-3-8-7-9-5-6-18-13(9)12(15)11(8)14/h7H,2-6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHSSAHHBURYWBD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(C(=C2C(=C1)CCO2)Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Br2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50449021 | |
Record name | ETHYL 3-(6,7-DIBROMO-2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 3-(6,7-dibromo-2,3-dihydro-1-benzofuran-5-YL)propanoate | |
CAS RN |
196597-75-8 | |
Record name | ETHYL 3-(6,7-DIBROMO-2,3-DIHYDRO-1-BENZOFURAN-5-YL)PROPANOATE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50449021 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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